molecular formula C20H18ClF6N3O B2753525 N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide CAS No. 303091-60-3

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2753525
CAS No.: 303091-60-3
M. Wt: 465.82
InChI Key: WEPOKKFVGFBLIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel highly expressed in peripheral sensory neurons and is a key integrator of noxious stimuli, including heat, capsaicin, and acidic pH. As a research tool, this compound is invaluable for investigating the complex role of TRPV1 in pain signaling pathways, neurogenic inflammation, and thermoregulation. Its mechanism of action involves competitive antagonism at the capsaicin-binding site, effectively blocking channel activation and the subsequent influx of calcium and sodium ions. Studies utilizing this antagonist have been pivotal in elucidating TRPV1's contribution to chronic pain conditions, such as neuropathic and inflammatory pain, making it a critical compound for preclinical target validation and for screening novel analgesic therapeutics. Its high selectivity and potency make it a superior tool for dissecting TRPV1-mediated physiological and pathophysiological processes in both in vitro and in vivo models. This product is intended for research purposes only.

Properties

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClF6N3O/c21-15-2-1-3-17(11-15)30-6-4-29(5-7-30)12-18(31)28-16-9-13(19(22,23)24)8-14(10-16)20(25,26)27/h1-3,8-11H,4-7,12H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEPOKKFVGFBLIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 3,5-bis(trifluoromethyl)aniline: This intermediate can be synthesized through the nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction of the nitro group to an amine.

    Formation of 3-chlorophenylpiperazine: This intermediate is prepared by reacting 3-chloroaniline with piperazine under appropriate conditions.

    Coupling Reaction: The final step involves coupling 3,5-bis(trifluoromethyl)aniline with 3-chlorophenylpiperazine in the presence of acetic anhydride to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.

Scientific Research Applications

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological and psychiatric disorders.

    Material Science: Its unique structure makes it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used in studies exploring its interactions with various biological targets, including receptors and enzymes.

Mechanism of Action

The mechanism by which N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, ion channels, or enzymes involved in key biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to the observed pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Based Acetamides with Halogenated Aryl Groups

Target Compound
  • Structure :
    • Acetamide core with 3,5-bis(trifluoromethyl)phenyl and 3-chlorophenyl-piperazine substituents.
  • Molecular Weight : ~483.8 g/mol (estimated).
  • Key Features :
    • The 3-chlorophenyl group on piperazine may influence steric interactions with target receptors.
    • Trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism.
Analog 1 : N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Structure :
    • Replaces the piperazine ring with a triazole-thioether linker.
    • Substituted with 4-chlorophenyl and pyridinyl groups.
  • Molecular Weight : 557.897 g/mol.
  • Pyridinyl and 4-chlorophenyl groups may enhance π-π stacking or hydrogen-bonding interactions.
Analog 2 : N-(3-(3-[4-(4-Fluorophenyl)piperazino]-1-propynyl)phenyl)acetamide
  • Structure :
    • Piperazine substituted with 4-fluorophenyl and linked via a propargyl group.
  • Molecular Weight : 351.42 g/mol.
  • Comparison :
    • Fluorine’s electronegativity may improve metabolic stability compared to chlorine.
    • The propargyl linker introduces alkyne functionality, which could participate in click chemistry modifications.
Analog 3 : Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10f)
  • Structure :
    • Urea and thiazole moieties integrated into the piperazine-acetamide scaffold.
  • Yield : 89.1% (synthetic accessibility).
  • Thiazole ring increases aromatic surface area for hydrophobic interactions.

Substituent Position and Electronic Effects

  • Chlorophenyl Position :

    • The target compound’s 3-chlorophenyl substituent (meta position) may create distinct steric or electronic environments compared to 4-chlorophenyl (para) analogs .
    • Para-substituted chlorophenyl groups (e.g., in Analog 1) might align more effectively with planar receptor pockets.
  • Trifluoromethyl vs.

Biological Activity

N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various therapeutic applications, supported by data tables and relevant case studies.

1. Chemical Structure and Properties

The compound features a complex structure characterized by the presence of trifluoromethyl groups and a piperazine moiety. Its chemical formula is C19H19ClF6N2OC_{19}H_{19}ClF_6N_2O, which contributes to its unique biological properties.

2. Biological Activity Overview

Anticancer Activity:
Research indicates that the compound exhibits potent anticancer effects, particularly against liver cancer cell lines like HepG2 and Hep3B. A study demonstrated that treatment with varying concentrations of the compound led to significant inhibition of cell growth and colony formation. The mechanism involved the induction of apoptosis and modulation of key signaling pathways such as STAT3 and HNF 4α, which are crucial in tumor growth regulation .

Antimicrobial Activity:
The trifluoromethyl group has been associated with enhanced antimicrobial properties. Compounds bearing this moiety have shown efficacy against various bacterial strains, including MRSA. The presence of electron-withdrawing groups on phenyl rings enhances their interaction with microbial targets, leading to increased antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction: The compound promotes the expression of pro-apoptotic genes while inhibiting anti-apoptotic pathways.
  • Signal Transduction Modulation: It interferes with the STAT3 signaling pathway, which is often overactive in cancer cells, thereby inhibiting tumor progression.
  • Direct Binding to Targets: Studies suggest that it may bind directly to hydrophobic sites on proteins involved in cancer progression, enhancing its therapeutic efficacy .

Table 1: Biological Activity Summary

Activity TypeCell Lines TestedConcentration Range (µM)Key Findings
AnticancerHepG2, Hep3B1 - 10.8Inhibition of growth, apoptosis induction
AntimicrobialVarious strainsNot specifiedEffective against MRSA and other bacteria

Table 2: Mechanistic Insights

MechanismDescription
Apoptosis InductionUpregulation of pro-apoptotic genes
STAT3 InhibitionDecreased phosphorylation and activity of STAT3
HNF 4α ActivationEnhanced expression and DNA binding activity

5. Case Studies

Case Study 1: Liver Cancer Inhibition
A notable study explored the effects of this compound on liver cancer cell lines. The results showed a dose-dependent decrease in cell viability and colony formation, indicating strong anticancer potential.

Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial properties, derivatives containing trifluoromethyl groups were synthesized and tested against various bacterial strains. Results indicated that these compounds exhibited superior antibacterial activity compared to traditional antibiotics.

Q & A

Basic: What are the key synthetic pathways for preparing N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation between the trifluoromethylphenyl moiety and the piperazine-acetamide backbone.
  • Piperazine functionalization via nucleophilic substitution or coupling reactions to introduce the 3-chlorophenyl group .
  • Purification using column chromatography or recrystallization to achieve >95% purity.
    Key conditions include anhydrous solvents (e.g., THF or DCM), temperatures between 0°C and reflux, and catalysts like HBTU or BOP for amide coupling .

Basic: What spectroscopic techniques are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions and piperazine ring conformation .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 415.82 g/mol for analogs) .
  • Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and aromatic C-F/C-Cl bonds .

Basic: How is the compound’s preliminary biological activity assessed?

  • In vitro assays : Screen for receptor binding (e.g., dopamine or serotonin receptors) using radioligand displacement .
  • Antimicrobial testing : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., IC50 determination) .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

  • Substituent variation : Replace the 3-chlorophenyl group with fluorinated or methoxy analogs to modulate lipophilicity and target affinity .
  • Piperazine ring modification : Introduce methyl or ethyl groups to alter conformational flexibility and receptor selectivity .
  • Bioisosteric replacement : Substitute the acetamide group with sulfonamide or urea to enhance metabolic stability .

Advanced: What computational methods predict target interactions for this compound?

  • Molecular docking : Use software like AutoDock Vina to model binding to dopamine D2/D3 receptors, leveraging the piperazine-acetamide scaffold .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on analogs with known IC50 values to predict potency .

Advanced: How can contradictory data in biological assays be resolved?

  • Dose-response validation : Repeat assays across multiple concentrations to rule out false positives/negatives .
  • Off-target screening : Use proteome-wide affinity profiling (e.g., CETSA) to identify non-specific interactions .
  • Metabolite analysis : LC-MS/MS to detect degradation products that may interfere with activity .

Advanced: What strategies improve synthetic yield and purity?

  • Reaction optimization : Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature gradients .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
  • Chromatography refinement : Use reverse-phase HPLC with acetonitrile/water gradients for challenging separations .

Advanced: How does the compound’s stereochemistry influence its pharmacokinetics?

  • Chiral HPLC : Resolve enantiomers to assess individual ADME properties (e.g., t1/2, Cmax) .
  • Metabolic profiling : Incubate with liver microsomes to identify stereospecific oxidation or glucuronidation .
  • Permeability assays : Compare P-gp efflux ratios of enantiomers using Caco-2 cell monolayers .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

  • Batch consistency : Ensure reproducibility by controlling reaction exotherms and mixing efficiency .
  • Purification bottlenecks : Transition from column chromatography to crystallization for large-scale purity (>98%) .
  • Regulatory compliance : Document impurities per ICH guidelines using LC-MS trace analysis .

Advanced: How can in silico toxicity prediction guide compound optimization?

  • ADMET predictors : Tools like ADMETlab2.0 estimate hepatotoxicity and hERG channel inhibition .
  • CYP450 inhibition assays : Prioritize analogs with low CYP3A4/2D6 inhibition to reduce drug-drug interactions .
  • Genotoxicity screening : Use Ames test simulations to flag mutagenic risks early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.